

(4-Bromo-3,5-dimethylphenyl)methanol CAS number and supplier

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromo-3,5-dimethylphenyl)methanol

Cat. No.: B2509023

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An In-depth Technical Guide to **(4-Bromo-3,5-dimethylphenyl)methanol** for Advanced Research

This guide provides an in-depth exploration of **(4-Bromo-3,5-dimethylphenyl)methanol**, a key chemical intermediate for professionals in research, development, and medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and commercial sourcing, offering field-proven insights to support your scientific endeavors.

Core Chemical Identity and Properties

(4-Bromo-3,5-dimethylphenyl)methanol, also known as 4-Bromo-3,5-dimethylbenzyl alcohol, is a substituted aromatic alcohol. Its structure, featuring a bromine atom and two methyl groups on the phenyl ring, makes it a versatile building block in organic synthesis. The bromine atom provides a reactive site for cross-coupling reactions, while the hydroxymethyl group can be readily modified, enabling the construction of complex molecular architectures.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 27006-02-6^{[1][2][3]}.

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Source
CAS Number	27006-02-6	[1][2][3]
Molecular Formula	C ₉ H ₁₁ BrO	[2][4]
Molecular Weight	215.09 g/mol	[2][4]
IUPAC Name	(4-bromo-3,5-dimethylphenyl)methanol	[4]
Synonyms	4-Bromo-3,5-dimethylbenzyl alcohol	[2][4]
SMILES	<chem>CC1=CC(=CC(=C1Br)C)CO</chem>	[4]

| Purity | Typically ≥95-98% |[2][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of **(4-Bromo-3,5-dimethylphenyl)methanol** is most commonly and reliably achieved through the reduction of the corresponding carboxylic acid, 4-bromo-3,5-dimethylbenzoic acid. This method is favored for its high yield and the relative stability of the starting material.

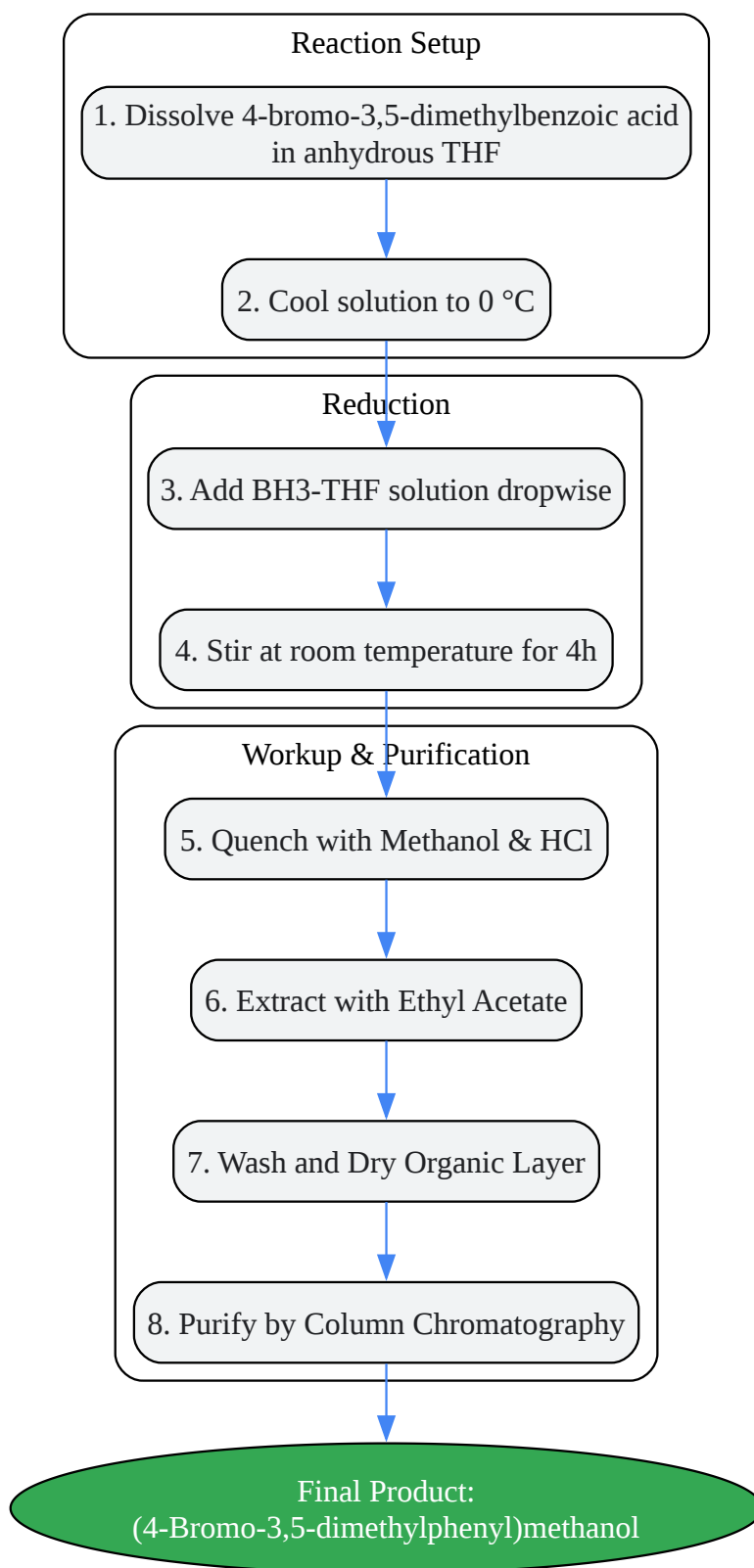
Causality Behind Experimental Choices:

- **Choice of Reducing Agent:** Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for reducing carboxylic acids to primary alcohols. It is highly selective for this functional group, avoiding unwanted reactions with the aryl bromide. Unlike stronger reducing agents like lithium aluminum hydride (LAH), the workup for borane reductions is typically simpler and avoids the generation of flammable hydrogen gas upon quenching with water.
- **Solvent:** Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to the reaction conditions and effectively solubilizes both the starting material and the borane complex.
- **Temperature Control:** The initial addition of the reducing agent is performed at 0 °C to moderate the exothermic reaction. The reaction is then allowed to warm to room temperature

to ensure it proceeds to completion.

Experimental Protocol:

- **Preparation:** A 500 mL round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, is charged with 4-bromo-3,5-dimethylbenzoic acid (10.0 g, 43.6 mmol).
- **Dissolution:** Anhydrous tetrahydrofuran (THF, 150 mL) is added, and the mixture is stirred until the acid is fully dissolved.
- **Reduction:** The solution is cooled to 0 °C in an ice bath. Borane-THF complex (1.0 M solution in THF, 109 mL, 109 mmol, 2.5 equivalents) is added dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of methanol (20 mL), followed by a 1 M aqueous HCl solution (50 mL).
- **Extraction:** The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate (3 x 100 mL).
- **Washing & Drying:** The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure to yield the crude product. Purification by flash column chromatography (using a hexane/ethyl acetate gradient) affords **(4-bromo-3,5-dimethylphenyl)methanol** as a white solid.



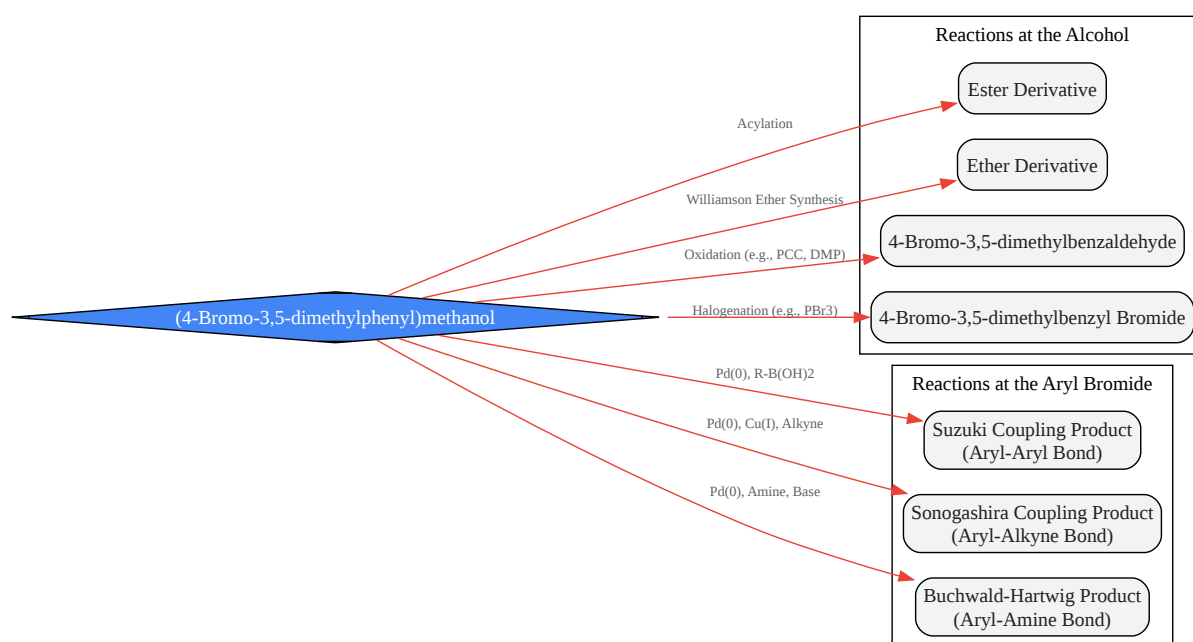
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Caption: Synthetic workflow for **(4-Bromo-3,5-dimethylphenyl)methanol**.

Applications in Drug Development and Organic Synthesis

The utility of **(4-Bromo-3,5-dimethylphenyl)methanol** stems from its bifunctional nature. It serves as a valuable scaffold for introducing a substituted benzyl moiety into target molecules.

- **As a Nucleophile:** The primary alcohol can be deprotonated to form an alkoxide, which can then be used in Williamson ether synthesis or for the formation of esters. These reactions are fundamental in creating prodrugs or modifying ligand-receptor interactions.
- **As a Precursor to Electrophiles:** The alcohol can be converted into a more reactive benzyl bromide or chloride (e.g., using PBr_3 or SOCl_2). This transforms the benzylic position into an electrophilic site, ready for substitution reactions with a wide range of nucleophiles.
- **Oxidation:** The alcohol can be selectively oxidized to 4-bromo-3,5-dimethylbenzaldehyde, another crucial building block for reactions such as reductive amination, Wittig reactions, and the formation of imines.
- **Cross-Coupling Reactions:** The aryl bromide functionality is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery for building molecular complexity.



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Caption: Key reaction pathways for **(4-Bromo-3,5-dimethylphenyl)methanol**.

Commercial Suppliers and Availability

This compound is readily available from several chemical suppliers, typically on a research scale. When sourcing, it is critical to verify purity specifications to ensure the integrity of your experimental results.

Table 2: Selected Suppliers of (4-Bromo-3,5-dimethylphenyl)methanol

Supplier	Purity/Grade	Notes
BLDpharm	Inquire	Offers online ordering.[1]
CP Lab Safety	98%	Available in 10g quantities.[2]
CymitQuimica	95%	Distributes for Apollo Scientific. [5]

| Sunway Pharm Ltd | Inquire | Lists as a product offering.[3] |

Safety, Handling, and Storage

As a laboratory chemical, (4-Bromo-3,5-dimethylphenyl)methanol should be handled with appropriate care. While specific toxicity data is limited, compounds with similar structures (aryl bromides, benzyl alcohols) warrant caution.

- **Handling:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
- **Hazards:** Based on related structures, potential hazards may include skin irritation, serious eye irritation, and respiratory irritation if inhaled. Always consult the supplier-specific Safety Data Sheet (SDS) before use.

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References

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- To cite this document: BenchChem. [(4-Bromo-3,5-dimethylphenyl)methanol CAS number and supplier]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2509023#4-bromo-3-5-dimethylphenyl-methanol-cas-number-and-supplier]

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